molecular formula C11H12BrN B1403016 5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-16-9

5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No. B1403016
M. Wt: 238.12 g/mol
InChI Key: SDZNOTOEMRHPPA-UHFFFAOYSA-N
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Description

“5’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]” is a synthetic compound with potential biological properties. It has the molecular formula C11H12BrN .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrN.ClH/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9;/h1-2,5,13H,3-4,6-7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.12 g/mol. It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Chemical Synthesis and Rearrangement

Research into compounds structurally similar to 5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] has revealed a variety of synthetic pathways and rearrangement reactions yielding novel heterocyclic compounds. For instance, the reaction of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines with dibromoalkanes in the presence of a base leads to the formation of spiro[cyclopropane-1,6′(5′H)-imidazo[2,1-a]isoquinolin]-5′-ones and related compounds, some of which have shown significant bronchodilator activity (Okuda, Yoshida, Hirota, & Sasaki, 2012). Additionally, cycloaddition and thermolytic conditions have been employed to rearrange isoxazole-5-cyclopropane derivatives into N-bridgehead bicyclic compounds, highlighting the versatility of spirocyclic compounds in synthetic chemistry (Goti, Brandi, Danza, Guarna, Donati, & Sarlo, 1989).

Spirocyclic Compound Synthesis

The synthesis of spirocyclic compounds based on the rearrangement of methyl bromocycloalkanecarboxylates with zinc and dihydroisoquinoline derivatives has been explored, leading to the creation of novel spiro{azeto[2,1-a]isoquinoline-1,1′-cycloalkan}-2-ones. This research underlines the potential of spirocyclic compounds in the development of new chemical entities (Nikiforova, Kirillov, Melekhin, & Slepukhin, 2019).

Photochromic Compounds

Investigations into the Duff formylation of halogen-substituted quinolines have led to the synthesis of new photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], demonstrating the application of spirocyclic compounds in the development of materials with photoresponsive properties (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).

Enantioselective Synthesis

Research has also focused on the enantioselective synthesis of spiro-cyclopropane derivatives containing multiple stereogenic centers, providing valuable routes to complex molecules with potential pharmaceutical applications (Huang & Chen, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZNOTOEMRHPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745075
Record name 5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

CAS RN

885269-16-9
Record name 5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 2
5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 3
5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 4
5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 5
5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 6
5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

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